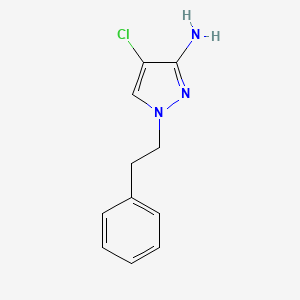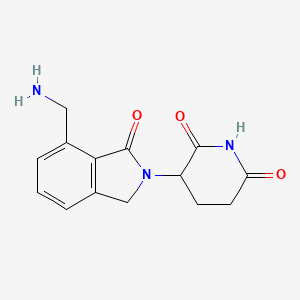
3-(7-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves multiple steps. One common method includes the bromination of methyl 2-methyl-3-nitrobenzoic acid to form methyl 2-bromomethyl-3-nitrobenzoic acid. This intermediate is then reacted with the t-butyl ester of L-glutamine hydrochloride, followed by cyclization and hydrogenation to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes bromination, condensation, cyclization, and hydrogenation steps, often carried out under controlled temperature and pressure conditions .
化学反应分析
Types of Reactions
3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Hydrogenation is a key step in its synthesis.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation.
Substitution: Reagents like bromine and various amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and applications .
科学研究应用
3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Widely used in the treatment of multiple myeloma and other cancers due to its immunomodulatory and anti-angiogenic properties.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents.
作用机制
The compound exerts its effects by modulating the immune system. It inhibits the secretion of pro-inflammatory cytokines like TNF-α and enhances the proliferation of T-cells. It also inhibits angiogenesis by blocking the formation of new blood vessels, which is crucial for tumor growth . The molecular targets include cereblon, a protein that plays a key role in the compound’s immunomodulatory effects .
相似化合物的比较
Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects but also used for its immunomodulatory properties.
Pomalidomide: Another derivative with similar but more potent effects compared to lenalidomide.
Uniqueness
3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is unique due to its enhanced efficacy and reduced side effects compared to thalidomide. Its ability to modulate multiple pathways makes it a versatile therapeutic agent .
属性
分子式 |
C14H15N3O3 |
|---|---|
分子量 |
273.29 g/mol |
IUPAC 名称 |
3-[4-(aminomethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C14H15N3O3/c15-6-8-2-1-3-9-7-17(14(20)12(8)9)10-4-5-11(18)16-13(10)19/h1-3,10H,4-7,15H2,(H,16,18,19) |
InChI 键 |
KJKQCLFKSWRBRI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


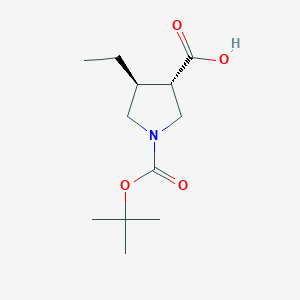
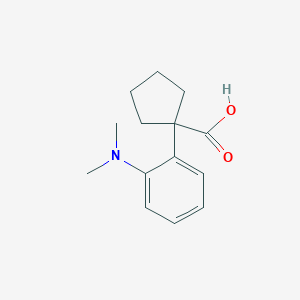
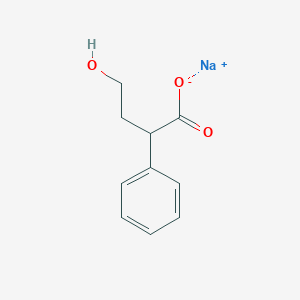
![tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate](/img/structure/B13476694.png)
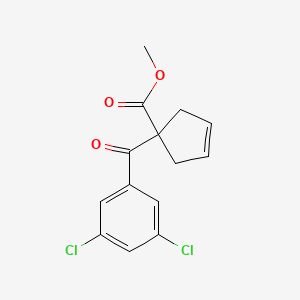
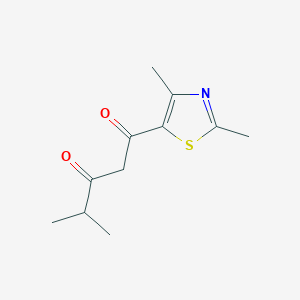
![[5-(2,6-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13476700.png)
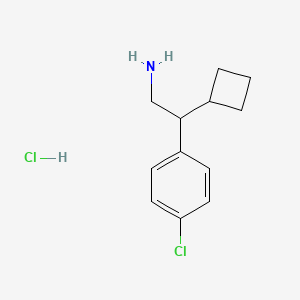
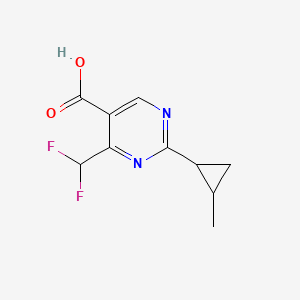
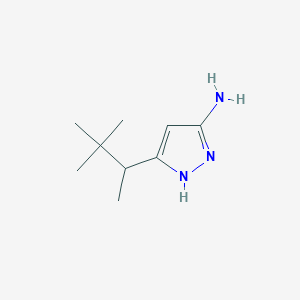
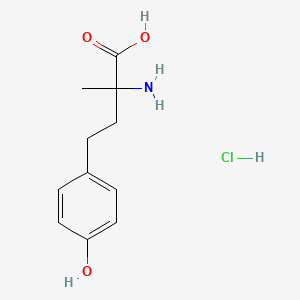
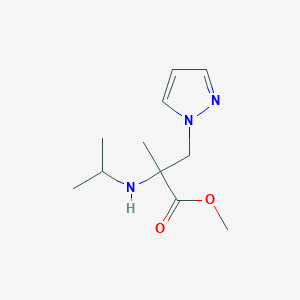
![(4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid](/img/structure/B13476718.png)
